

Spectral Data Analysis of 4-Bromo-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-N-methylaniline**

Cat. No.: **B051990**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-N-methylaniline** (CAS No. 6911-87-1), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structured data for easy reference.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromo-N-methylaniline**. The data has been aggregated and presented in a structured format to facilitate interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **4-Bromo-N-methylaniline** are presented below.

Table 1: ^1H NMR Spectral Data of **4-Bromo-N-methylaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.13	Doublet (d)	7.9	2H	Ar-H (ortho to -NHCH ₃)
6.34	Doublet (d)	8.0	2H	Ar-H (meta to -NHCH ₃)
3.59	Singlet (s)	-	1H	N-H
2.65	Singlet (s)	-	3H	N-CH ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of **4-Bromo-N-methylaniline**

Chemical Shift (δ) ppm	Assignment
148.34	Ar-C (C-N)
131.88	Ar-C (C-H, ortho to -NHCH ₃)
113.98	Ar-C (C-H, meta to -NHCH ₃)
108.76	Ar-C (C-Br)
30.72	N-CH ₃

Solvent: CDCl₃, Instrument Frequency: 101 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-Bromo-N-methylaniline** are summarized in the table below, based on typical values for secondary aromatic amines and bromoarenes.

Table 3: IR Spectral Data of **4-Bromo-N-methylaniline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 - 3310	N-H Stretch	Secondary Amine
3100 - 3000	C-H Stretch	Aromatic
2950 - 2850	C-H Stretch	Aliphatic (CH ₃)
1610 - 1580	C=C Stretch	Aromatic Ring
1335 - 1250	C-N Stretch	Aromatic Amine
1100 - 1000	C-Br Stretch	Aryl Halide
910 - 665	N-H Wag	Secondary Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data for **4-Bromo-N-methylaniline** is presented below.

Table 4: Mass Spectrometry Data of **4-Bromo-N-methylaniline**

m/z	Interpretation
185/187	Molecular Ion Peak [M] ⁺ (presence of Br isotopes, ~1:1 ratio)
170/172	[M - CH ₃] ⁺
106	[M - Br] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

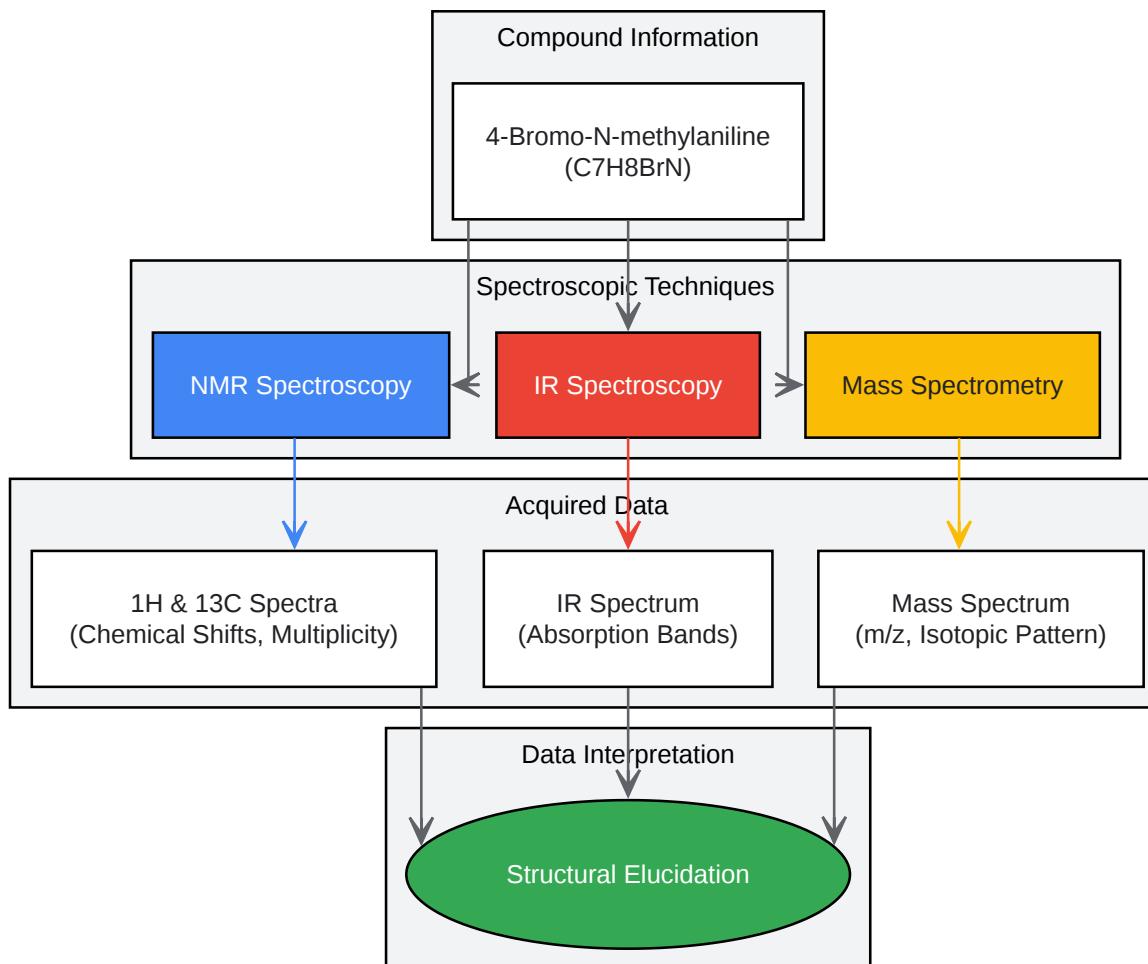
The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of **4-Bromo-N-methylaniline** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: The sample is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

IR Spectroscopy

- Sample Preparation: As **4-Bromo-N-methylaniline** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: The prepared plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.


Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-Bromo-N-methylaniline** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Chromatographic Separation: The sample is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure separation from any impurities.
- Mass Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine is a key diagnostic feature.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-Bromo-N-methylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **4-Bromo-N-methylaniline**.

- To cite this document: BenchChem. [Spectral Data Analysis of 4-Bromo-N-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b051990#4-bromo-n-methylaniline-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com